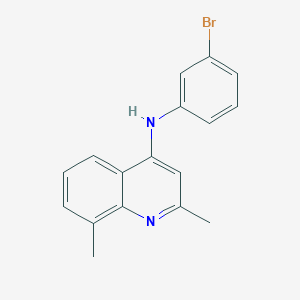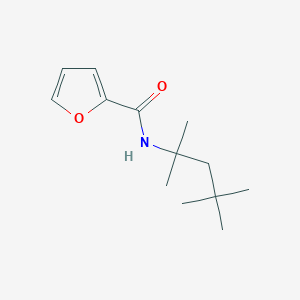![molecular formula C14H12BrClN2O2S B5700993 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide, also known as BTCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BTCA is a hydrazone derivative that has been synthesized and studied for its potential use as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide is not fully understood, but it is believed to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. This compound has been shown to downregulate the expression of cyclin D1 and upregulate the expression of p21, which are both involved in cell cycle regulation. This compound has also been shown to activate caspase-3, which is involved in the apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo. It does not affect the viability of normal cells, indicating its potential as a selective anticancer agent. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a low toxicity profile. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of more soluble derivatives of this compound could improve its use in various assays.
Méthodes De Synthèse
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide can be synthesized by the condensation reaction between 2-chlorophenoxyacetic acid hydrazide and 5-bromo-2-thiophenecarboxaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also shown that this compound can inhibit tumor growth in mice.
Propriétés
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-9(12-6-7-13(15)21-12)17-18-14(19)8-20-11-5-3-2-4-10(11)16/h2-7H,8H2,1H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYMPMHJVMYWPO-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)



![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)

![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)


